Product packaging for 2,4-bis(difluoromethoxy)benzoic Acid(Cat. No.:CAS No. 97914-62-0)

2,4-bis(difluoromethoxy)benzoic Acid

Cat. No.: B2523353
CAS No.: 97914-62-0
M. Wt: 254.137
InChI Key: VLDZTQGAMWSOHD-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Aromatic Carboxylic Acids in Advanced Synthetic Methodologies

Fluorinated aromatic carboxylic acids represent a critical class of building blocks in organic synthesis. The introduction of fluorine atoms or fluorine-containing moieties into an aromatic carboxylic acid framework can lead to compounds with enhanced thermal stability, modified acidity (pKa), and unique biological activities. hokudai.ac.jpresearchgate.netontosight.ai These attributes make them highly valuable precursors for a range of applications.

In medicinal chemistry, the presence of fluorine can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov Consequently, fluorinated aromatic carboxylic acids are key intermediates in the synthesis of numerous pharmaceuticals. ontosight.ai Similarly, in materials science, these compounds are used to develop high-performance polymers and liquid crystals with desirable properties like chemical resistance and specific electronic characteristics. mdpi.com

Advanced synthetic methods, such as organic electrolysis, have been developed for the efficient and regioselective synthesis of various fluorine-containing aromatic carboxylic acids from readily available materials. hokudai.ac.jp These methodologies are crucial for expanding the library of available fluorinated building blocks, which are often expensive and limited in quantity, thereby fueling further research and development in associated fields. hokudai.ac.jp

Overview of Difluoromethoxy-Substituted Aromatic Building Blocks

The difluoromethoxy (-OCHF₂) group is considered a privileged functional group in modern drug design and discovery. rsc.org It serves as a unique bioisostere for other groups like hydroxyl or thiol, but with profoundly different physicochemical properties. The -OCHF₂ group imparts several beneficial characteristics to an aromatic scaffold:

Enhanced Lipophilicity: The difluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance bioavailability. rsc.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCHF₂ group resistant to metabolic degradation, which can prolong the active lifetime of a drug in the body. rsc.org

Modulated Acidity and Basicity: As a moderate electron-withdrawing group, the -OCHF₂ substituent can influence the pKa of nearby acidic or basic centers, which is critical for optimizing drug-receptor interactions and solubility. researchgate.netnuph.edu.ua

Conformational Influence: The -OCHF₂ group can induce specific conformational preferences in a molecule, potentially leading to stronger and more selective binding with biological targets. rsc.org

These properties have led to the incorporation of the difluoromethoxy group into a variety of successful pharmaceutical agents. Aromatic compounds bearing this group are sought-after intermediates for synthesizing complex molecules with fine-tuned properties for biological applications. rsc.org

Research Imperatives and Unique Characteristics of 2,4-bis(difluoromethoxy)benzoic Acid

The primary research imperative for this compound is to explore its potential as a specialized building block in areas where high lipophilicity and metabolic stability are paramount. The combined electron-withdrawing nature of the two -OCHF₂ groups, along with the carboxylic acid, creates a unique electronic profile that warrants investigation for applications in materials science and as a precursor for novel bioactive molecules. Research efforts are directed at understanding how this specific di-substitution pattern can be leveraged to create next-generation pharmaceuticals and advanced materials with superior performance characteristics compared to their mono-substituted or non-fluorinated counterparts.

Chemical Data for this compound

PropertyValue
CAS Number 97914-62-0
Molecular Formula C₉H₆F₄O₄
Molecular Weight 254.13 g/mol

Comparative Properties of Aromatic Substituents

SubstituentTypeElectronic EffectInfluence on Lipophilicity
-OCH₃ (Methoxy)Non-fluorinatedElectron-donatingModerate increase
-OCHF₂ (Difluoromethoxy)FluorinatedModerately electron-withdrawingSignificant increase
-OCF₃ (Trifluoromethoxy)FluorinatedStrongly electron-withdrawingVery high increase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F4O4 B2523353 2,4-bis(difluoromethoxy)benzoic Acid CAS No. 97914-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O4/c10-8(11)16-4-1-2-5(7(14)15)6(3-4)17-9(12)13/h1-3,8-9H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDZTQGAMWSOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4 Bis Difluoromethoxy Benzoic Acid

Strategic Retrosynthetic Analysis for the Bis(difluoromethoxy)benzoic Acid Core

A retrosynthetic analysis of 2,4-bis(difluoromethoxy)benzoic acid reveals several logical bond disconnections that form the basis for potential synthetic routes. The most common strategies hinge on disconnecting the key functional groups—the carboxylic acid and the two difluoromethoxy ethers—or dissecting the aromatic ring itself.

Disconnection of the Carboxyl Group: The most straightforward approach involves a C-C bond disconnection of the carboxylic acid. This leads back to a precursor such as 2,4-bis(difluoromethoxy)toluene . The toluene (B28343) derivative can then be subjected to a late-stage oxidation of the methyl group to furnish the target benzoic acid. This is a robust and widely used transformation in industrial and laboratory settings.

Disconnection of the C–O Ether Bonds: An alternative strategy focuses on the formation of the two C–O bonds of the difluoromethoxy groups. This pathway disconnects the molecule to a 2,4-dihydroxybenzoic acid derivative and a suitable difluoromethylating agent. This approach relies on the O-difluoromethylation of phenolic hydroxyl groups, a transformation that can be achieved using reagents that generate difluorocarbene (:CF₂).

Aromatic Core Construction: A more convergent approach involves disconnecting the benzene (B151609) ring itself. This strategy would build the polysubstituted aromatic core from smaller, pre-functionalized fragments. For example, a cycloaddition reaction or a transition-metal-catalyzed cross-coupling reaction could be envisioned to assemble the 1,2,4-trisubstituted benzene ring from simpler building blocks already bearing the necessary difluoromethoxy and carboxylate precursor moieties.

Direct Aryl Difluoromethoxylation Protocols

Directly installing a difluoromethoxy group onto an aromatic C–H bond is a highly desirable but challenging transformation that avoids the need for pre-functionalized substrates. Recent advances have focused primarily on radical-based methods.

The direct functionalization of an aromatic C–H bond to form a C–OCF₂H bond using transition-metal catalysis is a nascent field with fewer developed methods compared to analogous C–H difluoromethylation (Ar–CF₂H) or trifluoromethoxylation (Ar–OCF₃) reactions. d-nb.inforesearchgate.netnih.gov While ruthenium, palladium, and other metals have been successfully employed for the directed C–H functionalization of arenes with various fluorinated groups, achieving direct C–H difluoromethoxylation remains a significant synthetic hurdle. researchgate.net The development of suitable metal catalysts and difluoromethoxylating agents that can undergo oxidative addition and reductive elimination pathways for C–O bond formation is an active area of research.

Significant progress in direct aryl difluoromethoxylation has been achieved through radical-based approaches, particularly using photoredox catalysis. chemistryviews.orgdntb.gov.uarsc.org This strategy circumvents the challenges of transition-metal catalysis by generating a highly reactive difluoromethoxy radical (•OCF₂H) that can directly attack the aromatic ring. semanticscholar.org

A pioneering method employs a redox-active benzotriazole-based reagent, which serves as a precursor to the •OCF₂H radical under visible-light photocatalysis. chemistryviews.orgsemanticscholar.org The proposed mechanism involves a single electron transfer (SET) from an excited photocatalyst (e.g., Ru(bpy)₃²⁺*) to the reagent. rsc.orgsemanticscholar.org This generates a neutral radical intermediate that fragments to release the •OCF₂H radical. The radical then adds to the arene, forming a difluoromethoxylated cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to yield the final aryl difluoromethyl ether product. rsc.org This method is notable for its mild, room-temperature conditions and tolerance of various functional groups, providing a powerful tool for late-stage C–H functionalization. chemistryviews.orgrsc.org

Reagent ClassExample ReagentActivation MethodCatalystReference
Benzotriazole-based1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d] chemistryviews.orgrsc.orgnih.govtriazol-3-ium trifluoromethanesulfonateVisible-Light PhotoredoxRu(bpy)₃(PF₆)₂ chemistryviews.org

Oxidative Routes for the Formation of the Benzoic Acid Moiety from Precursors

The oxidation of an alkyl side-chain, typically a methyl group, on an aromatic ring is a fundamental and reliable method for synthesizing benzoic acids. sci-hub.se In the context of this compound, the immediate precursor would be 2,4-bis(difluoromethoxy)toluene. The stability of the difluoromethoxy groups under strong oxidative conditions makes this a viable synthetic step.

Commercial production of benzoic acid often utilizes the partial oxidation of toluene with oxygen (air) catalyzed by cobalt or manganese salts, such as naphthenates or acetates. organic-chemistry.orggoogle.comwikipedia.org These processes are high-yielding and use inexpensive, abundant materials. wikipedia.org Similar conditions can be applied to substituted toluenes. Studies have shown that cobalt catalysts combined with bromide salts are effective for the oxidation of various toluenes to their corresponding benzoic acids using molecular oxygen, often in non-acidic solvents. organic-chemistry.org Greener approaches have been developed using heterogeneous catalysts to achieve this transformation at atmospheric pressure and lower temperatures, reducing energy consumption and waste. rsc.org

For laboratory-scale synthesis, a variety of strong oxidizing agents can be employed. The choice of oxidant depends on the substrate's functional group tolerance and the desired scale of the reaction.

Oxidizing Agent/SystemCatalystConditionsKey FeaturesReference(s)
Molecular Oxygen (O₂)Cobalt or Manganese naphthenatesHigh temperature and pressureIndustrial standard, high yield wikipedia.org
Molecular Oxygen (O₂)Co(OAc)₂/NaBr110-150 °C, atmospheric pressureEfficient, compatible with various functional groups organic-chemistry.org
Potassium Permanganate (KMnO₄)NoneHeat, often under basic or acidic conditionsClassic, strong oxidant for alkylbenzenes sci-hub.se
Chromic Acid (H₂CrO₄)NoneHeatStrong oxidant, generates chromium waste sci-hub.se
Nitric Acid (HNO₃)NoneDilute, heatEffective but can lead to nitration byproducts sci-hub.se

Electrophilic and Nucleophilic Fluorination Techniques in Precursor Synthesis

This approach involves the synthesis of the Ar–OCF₂H bond by reacting a phenol (B47542) with a reagent that serves as a source of difluorocarbene (:CF₂). For the target molecule, this would typically start from a 2,4-dihydroxybenzoic acid derivative, where the phenolic hydroxyl groups act as nucleophiles. The phenoxide, generated under basic conditions, attacks the electrophilic difluorocarbene. Subsequent protonation yields the aryl difluoromethyl ether. orgsyn.org

A variety of stable, easy-to-handle difluorocarbene precursors have been developed to replace hazardous reagents like chlorodifluoromethane (B1668795) (HCF₂Cl). sioc.ac.cn These modern reagents allow the reaction to proceed under milder conditions.

Halodifluoroacetate Salts: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a commercially available, bench-stable solid that generates difluorocarbene upon thermal decarboxylation. orgsyn.org This reagent has proven effective for the difluoromethylation of phenols and other heteroatoms. orgsyn.org

Organosilicon Reagents: (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) is another effective difluorocarbene precursor that can be activated under basic conditions for the efficient double O-difluoromethylation of diphenols. sioc.ac.cn

Sulfonium Salts: Bench-stable S-(difluoromethyl)sulfonium salts have been developed as practical difluorocarbene precursors. In the presence of a mild base like lithium hydroxide, they readily convert a wide range of phenols into their corresponding aryl difluoromethyl ethers in high yields. acs.org

Organophosphorus Reagents: Diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) is a commercial reagent that serves as a difluorocarbene source and has been used for the O-difluoromethylation of phenols. rsc.orgnih.gov

ReagentBaseKey FeaturesReference(s)
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)K₂CO₃, Cs₂CO₃Bench-stable solid, decarboxylative generation of :CF₂ orgsyn.orgsioc.ac.cn
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)CsF, K₂CO₃Highly efficient, works well for diphenols sioc.ac.cn
S-(Difluoromethyl)sulfonium SaltLiOHBench-stable, high yields under mild conditions acs.org
Diethyl Bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂)Cs₂CO₃Commercially available, effective for phenols rsc.orgsioc.ac.cnnih.gov

Convergent and Fragment-Coupling Methodologies for Construction of the Aromatic Core

Convergent synthesis offers a highly modular and flexible route to complex molecules by assembling them from smaller, pre-functionalized building blocks. For a polysubstituted benzene like this compound, this strategy would typically employ transition-metal-catalyzed cross-coupling reactions to construct the aromatic core. beilstein-archives.org

A hypothetical but plausible convergent strategy could involve a sequential Suzuki-Miyaura cross-coupling. The synthesis could begin with a dihalogenated benzoic acid derivative, such as methyl 2,4-dibromobenzoate. The differential reactivity of the halogen atoms could be exploited for sequential couplings. For instance, one could first couple an arylboronic acid or ester containing a difluoromethoxy group at one position. Following this, a second coupling reaction could introduce the second difluoromethoxy-containing fragment or a group that can be converted into it. Finally, hydrolysis of the ester would yield the target acid.

This modular approach is attractive because it allows for significant variation in the structure by simply changing the coupling partners, making it a powerful strategy for creating libraries of related compounds. beilstein-archives.orgpressbooks.pub

Chemical Reactivity and Transformation Pathways of 2,4 Bis Difluoromethoxy Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives. The electronic influence of the difluoromethoxy groups plays a significant role in modulating the inherent reactivity of this functional group.

The carboxylic acid group of 2,4-bis(difluoromethoxy)benzoic acid can undergo standard derivatization reactions to form esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis for creating new molecules with varied properties and for building more complex chemical structures.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. cutm.ac.in This process is an equilibrium reaction, and to achieve high yields, water is typically removed as it is formed. acs.org For sterically hindered benzoic acids, specialized methods like the use of triethyloxonium (B8711484) fluoroborate or the Yamaguchi esterification may be employed to facilitate the reaction. organic-chemistry.orgjocpr.com

Amidation: Amides are synthesized by reacting the benzoic acid derivative with an amine. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with the amine. researchgate.net Direct coupling of the carboxylic acid with an amine is also possible using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt).

Formation of Acid Chlorides: The synthesis of the corresponding acyl chloride, 2,4-bis(difluoromethoxy)benzoyl chloride, is a key step for producing many other derivatives. This is typically accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com For example, the related compound 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is converted to its acid chloride using thionyl chloride, which then serves as a precursor for amide formation. researchgate.netdergipark.org.tr

Table 1: Common Derivatization Reactions of the Carboxylic Acid Group
Reaction TypeProductTypical ReagentsReference
EsterificationEster (R-COOR')Alcohol (R'-OH), H₂SO₄ or other acid catalyst cutm.ac.inlibretexts.org
AmidationAmide (R-CONR'₂)Amine (HNR'₂), often via acid chloride or with coupling agents (e.g., EDC) researchgate.net
Acid Chloride FormationAcid Chloride (R-COCl)Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) researchgate.netgoogle.com

The acidity of a substituted benzoic acid is significantly affected by the electronic properties of the substituents on the aromatic ring. openstax.orgnih.gov Electron-withdrawing groups increase acidity by stabilizing the negative charge of the carboxylate anion formed upon deprotonation, while electron-donating groups decrease acidity. cutm.ac.innih.gov

The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (an inductive effect). Consequently, the two difluoromethoxy groups on this compound withdraw electron density from the aromatic ring. This effect stabilizes the conjugate base (the carboxylate anion), making the acid more willing to donate its proton. Therefore, this compound is expected to be a stronger acid than benzoic acid itself. This is consistent with the observed trends where electron-withdrawing groups like -NO₂ and -CN increase the acidity of benzoic acid, resulting in a lower pKa value. openstax.orgstackexchange.com In contrast, electron-donating groups like -OCH₃ decrease acidity, as seen in the higher pKa of 4-methoxybenzoic acid compared to benzoic acid. openstax.orgmsu.edu

Table 2: Acidity (pKa) of Substituted Benzoic Acids
CompoundSubstituent (Y)Electronic EffectpKaReference
p-Nitrobenzoic acid-NO₂Electron-withdrawing3.41 openstax.org
p-(Trifluoromethyl)benzoic acid-CF₃Electron-withdrawing3.6 openstax.org
Benzoic acid-HNeutral Reference4.19 openstax.orgnih.gov
p-Methoxybenzoic acid-OCH₃Electron-donating4.47 msu.edu
This compound-OCF₂H (at C2, C4)Electron-withdrawingExpected < 4.19

Aromatic Ring Functionalization and Substitution Patterns

The substitution pattern on the aromatic ring is determined by the directing effects of the existing substituents. In this compound, the interplay between the deactivating, meta-directing carboxylic acid group and the deactivating, ortho,para-directing difluoromethoxy groups creates a specific reactivity profile.

In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the combined influence of the substituents. upm.edu.my

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing nature.

The available positions for substitution are C3, C5, and C6. The directing effects are as follows:

The -COOH group at C1 directs incoming electrophiles to the C3 and C5 positions.

The -OCF₂H group at C2 directs to the C3 (ortho) and C6 (para) positions.

The -OCF₂H group at C4 directs to the C3 and C5 (ortho) positions.

Considering these combined effects, the C3 and C5 positions are electronically favored by multiple groups. However, the C3 position is sterically hindered by the adjacent substituents at C2 and C4. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the C4-difluoromethoxy group and meta to the C1-carboxylic acid group, and is the least sterically hindered of the activated positions. For example, the bromination of 2,5-dimethoxybenzaldehyde (B135726) results in substitution at the C4 position, demonstrating the powerful directing effect of the methoxy (B1213986) groups. libretexts.org

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentPositionEffect on ReactivityDirecting EffectFavored Positions
-COOHC1DeactivatingmetaC3, C5
-OCF₂HC2Deactivatingortho, paraC3, C6
-OCF₂HC4Deactivatingortho, paraC3, C5

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring that is electron-deficient and contains a good leaving group (such as a halide). nih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex. nih.gov

While this compound itself is not primed for SₙAr, a halogenated derivative (e.g., 5-bromo-2,4-bis(difluoromethoxy)benzoic acid) could potentially undergo this reaction. The two electron-withdrawing difluoromethoxy groups would activate the ring toward nucleophilic attack. For instance, in 2,4-difluoronitrobenzene, the nitro group strongly activates the ring, allowing for the displacement of the fluorine atoms by various nucleophiles. researchgate.netrsc.orgnih.gov Studies on 2,4-dimethoxynitrobenzene have also shown that even methoxy groups can act as leaving groups under certain conditions, particularly when activated by a strong electron-withdrawing group. wikipedia.org In a hypothetical 5-halo-2,4-bis(difluoromethoxy)benzoic acid, a nucleophile would likely attack the C5 position, displacing the halide. The stability of the anionic intermediate would be enhanced by the difluoromethoxy group at the C4 (ortho) position.

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. harvard.edu The reaction involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. harvard.edu

In this compound, there are three potential DMGs: the carboxylic acid (which would first be deprotonated to a carboxylate) and the two difluoromethoxy groups. The relative directing ability of these groups determines the site of lithiation.

The carboxylate group is a powerful DMG and directs lithiation to the ortho positions (C2 and C6).

The alkoxy-type groups (-OCF₂H) are also effective DMGs, directing to their ortho positions. The C2-OCF₂H group directs to C3, and the C4-OCF₂H group directs to C3 and C5.

There is a competition between these directing groups. Based on established hierarchies, the carboxylate group is a stronger DMG than an ether or methoxy group. unblog.fr Therefore, lithiation is most likely to be directed by the carboxylate to the C6 position. The C2 position is blocked, and the C6 position is less sterically hindered than the positions adjacent to the difluoromethoxy groups. However, studies on 2-methoxybenzoic acid have shown that regioselectivity can be influenced by the base used, with deprotonation sometimes occurring ortho to the methoxy group. uwindsor.ca Thus, while C6 is the predicted primary site of metalation, functionalization at C3 or C5 via direction from the difluoromethoxy groups cannot be entirely ruled out, especially under specific reaction conditions.

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound
2,4-bis(difluoromethoxy)benzoyl chloride
Sulfuric acid
p-Toluenesulfonic acid
Triethyloxonium fluoroborate
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
Thionyl chloride
Oxalyl chloride
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Benzoic acid
p-Nitrobenzoic acid
p-(Trifluoromethyl)benzoic acid
4-Methoxybenzoic acid
2,5-Dimethoxybenzaldehyde
5-Bromo-2,4-bis(difluoromethoxy)benzoic acid
2,4-Difluoronitrobenzene
2,4-Dimethoxynitrobenzene
2-Methoxybenzoic acid

Transformations Involving the Difluoromethoxy Moieties

Stability and Lability of the OCF₂H Group under Diverse Reaction Conditions

However, the stability of the OCF₂H group is not absolute and is influenced by the specific reaction conditions and the molecular context. Studies have shown that the stability of fluoroalkyl groups can vary under acidic and basic conditions. rsc.orgresearchgate.net For instance, while generally stable, aromatic sulfamate (B1201201) esters containing a 2-difluoromethoxy group have been shown to be significantly more sensitive to hydrolysis than their 2-methoxy counterparts. bham.ac.uk This increased lability is attributed to the strong electron-withdrawing nature of the OCF₂H group, which can influence the reactivity of adjacent functional groups. nih.gov

Table 1: Comparative Stability of Aryl Methoxy Groups
Functional GroupConditionRelative StabilityNotes
Methoxy (OCH₃)Metabolic (Oxidative)LowSusceptible to O-demethylation, leading to metabolites like phenols. nih.govbham.ac.uk
Difluoromethoxy (OCF₂H)Metabolic (Oxidative)HighUsed as a metabolically stable isostere of the methoxy group to block O-demethylation. nih.govbham.ac.uk
Difluoromethoxy (OCF₂H)Hydrolytic (in specific contexts)Moderate to LowCan be more labile than OCH₃ in certain molecular structures, such as adjacent to a sulfamoyloxy group, due to powerful inductive effects. nih.govbham.ac.uk
Fluoroalkyl GroupsAcidic/BasicGenerally HighMore chemically resistant to defluorination under acidic and basic conditions than monofluorinated groups. rsc.orgresearchgate.net

Potential for Further Fluorine-Containing Derivatization of Difluoromethoxy Groups

While the OCF₂H group is often installed for its stability, its structure presents possibilities for further chemical modification, though this is less common than its use as a stable bioisostere. Derivatization typically targets the C-H bond within the difluoromethoxy moiety.

Recent advances in catalysis have opened avenues for such transformations. For example, visible-light photoredox catalysis can be used to generate the difluoromethoxy radical (•OCF₂H). nih.gov This highly reactive species can then participate in various reactions, including addition to arenes and heteroarenes. nih.gov While this method is typically used to install the OCF₂H group, the generation of the radical intermediate from a pre-existing group suggests a potential pathway for further reactions.

Another potential transformation involves the deprotonation of the C-H bond. The polarized C-H bond of a CF₂H group makes it a competent hydrogen bond donor and imparts acidity. rsc.org Using a combination of a strong Brønsted superbase and a weak Lewis acid, it is possible to deprotonate benzylic Ar-CF₂H groups to form highly reactive nucleophilic Ar-CF₂⁻ synthons. acs.org These intermediates can then react with a range of electrophiles, such as carbonyls and imines, effectively creating new carbon-carbon bonds at the difluoromethyl position. acs.org This approach represents a powerful method for the derivatization of the difluoromethyl group, transforming it from a stable terminus into a reactive handle for molecular elaboration.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The reaction pathways of this compound are dictated by its three main functional components: the carboxylic acid, the aromatic ring, and the difluoromethoxy groups. The mechanisms often involve the formation of distinct reactive intermediates.

Reactions at the Aromatic Ring and Carboxylic Acid: The benzoic acid core can react through mechanisms common to aromatic carboxylic acids. In atmospheric chemistry studies, benzoic acid reacts with OH radicals primarily through addition to the aromatic ring, which has lower potential energy barriers than hydrogen abstraction from the carboxylic acid group. rsc.org This leads to the formation of various hydroxylated benzoic acid derivatives. rsc.org Similar radical addition mechanisms can be expected for this compound, with the difluoromethoxy groups influencing the position of radical attack due to their electronic effects.

Mechanisms Involving the Difluoromethoxy Groups: The OCF₂H groups introduce unique mechanistic possibilities.

Radical Intermediates: As mentioned, photoredox catalysis can generate the •OCF₂H radical. nih.gov This process allows for the formation of C-OCF₂H bonds under mild conditions, proceeding through a single-electron transfer (SET) mechanism. nih.gov

Anionic Intermediates: The deprotonation of an Ar-CF₂H group can form a difluorobenzyl anion (Ar-CF₂⁻) synthon. acs.org This nucleophilic species can then engage in addition reactions with various electrophiles. acs.org

Carbene Intermediates: Difluorocarbene (:CF₂) is a key intermediate in many difluoromethylation reactions, often generated from precursors like chlorodifluoromethane (B1668795) (ClCF₂H). researchgate.net While typically used for synthesis, the decomposition of difluoromethoxy groups under certain harsh conditions could potentially proceed via the elimination of difluorocarbene. researchgate.net

The specific pathway is highly dependent on the reagents and conditions employed. For instance, palladium-catalyzed reactions can proceed through a Pd⁰/Pdᴵᴵ catalytic cycle involving oxidative addition to aryl halides, followed by transmetallation with a difluoromethyl source and subsequent reductive elimination. rsc.org Copper-catalyzed systems are also prominent, though they face a higher energy barrier for oxidative addition to Cu(I). rsc.org

Table 2: Potential Reaction Pathways and Key Intermediates
Reaction TypeFunctional Group TargetedKey IntermediateTypical Conditions
Radical AdditionAromatic RingHydroxycyclohexadienyl radicalPresence of radical initiators (e.g., OH•). rsc.org
Photoredox CatalysisDifluoromethoxy (C-H)Difluoromethoxy radical (•OCF₂H)Visible light, photocatalyst. nih.gov
Nucleophilic AdditionDifluoromethoxy (C-H)Difluoroaryl carbanion (Ar-CF₂⁻)Strong base and Lewis acid combination. acs.org
Cross-CouplingAryl C-X (for synthesis)Organometallic (e.g., Pd(II) or Cu(III)) complexPalladium or copper catalyst, difluoromethyl source. rsc.org
Decomposition/SynthesisDifluoromethoxyDifluorocarbene (:CF₂)Generated from precursors like ClCF₂H. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2,4 Bis Difluoromethoxy Benzoic Acid and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and providing a unique "fingerprint" of the molecule. These methods probe the vibrational modes of the chemical bonds within 2,4-bis(difluoromethoxy)benzoic acid.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups and bond types. For this compound, the spectrum is dominated by features from the carboxylic acid, the substituted benzene (B151609) ring, and the difluoromethoxy groups.

The carboxylic acid function gives rise to several distinct and strong absorptions. A very broad band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.netcore.ac.uk The C=O stretching vibration of the carboxyl group results in an intense, sharp absorption band, typically found between 1680 and 1710 cm⁻¹ for aromatic acids. researchgate.netucl.ac.uk The presence of electron-withdrawing difluoromethoxy substituents on the ring may slightly shift this frequency. Other characteristic bands for the carboxylic acid include the C-O stretching and in-plane O-H bending vibrations, which often couple and appear in the 1400–1440 cm⁻¹ and 1210–1320 cm⁻¹ regions. core.ac.uknist.gov The out-of-plane O-H bend is typically observed as a broad band around 920 cm⁻¹. core.ac.uk

The aromatic ring contributes to the spectrum with C-H stretching vibrations appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring giving rise to a series of bands in the 1450–1600 cm⁻¹ range. ias.ac.in The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands in the 680-900 cm⁻¹ region.

A crucial feature for this compound is the vibrations of the C-O-C linkage of the ether and the C-F bonds. The asymmetric C-O-C stretching is expected to produce a strong band around 1200-1250 cm⁻¹, while the symmetric stretch is weaker and appears near 1000-1075 cm⁻¹. The C-F stretching vibrations are known to produce very strong and characteristic absorption bands in the region of 1000–1100 cm⁻¹. rsc.org

Table 1: Expected FTIR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Intensity Assignment
2500–3300 Broad, Strong O-H stretch (Carboxylic acid dimer)
~3100 Medium Aromatic C-H stretch
1680–1710 Strong, Sharp C=O stretch (Carboxylic acid)
1580–1610 Medium-Strong Aromatic C=C ring stretch
1450–1500 Medium-Strong Aromatic C=C ring stretch
1210–1320 Strong C-O stretch and O-H bend (in-plane)
1000–1100 Very Strong C-F stretch

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the aromatic ring and skeletal vibrations of the molecule. ias.ac.inresearchgate.net

In the Raman spectrum of this compound, the C=C stretching vibrations of the aromatic ring are expected to be prominent, often appearing as sharp, strong bands around 1600 cm⁻¹. ias.ac.in The symmetric "ring breathing" mode, a uniform expansion and contraction of the benzene ring, gives a characteristic sharp and intense band, typically near 1000 cm⁻¹. The substitution pattern on the ring will influence the exact position of this mode.

The C=O stretching of the carboxylic acid, while strong in the IR, is typically weaker in the Raman spectrum. ias.ac.in Conversely, the symmetric vibrations of the difluoromethoxy groups, particularly those involving the C-F bonds, can be observed. While specific data for this molecule is scarce, analysis of similar structures suggests that the Raman spectrum provides a clear fingerprint, confirming the presence of the substituted aromatic core. ias.ac.inresearchgate.net

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Assignment
~3070 Medium Aromatic C-H stretch
~1600 Strong Aromatic C=C ring stretch
1200-1300 Medium Aromatic C-H in-plane bend
~1000 Very Strong Aromatic ring breathing mode

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound provides information on the number and environment of the protons. Three distinct regions are expected: the carboxylic acid proton, the aromatic protons, and the protons of the two difluoromethoxy groups.

The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, generally in the range of 10–13 ppm. rsc.orgrsc.org Its broadness is due to chemical exchange and hydrogen bonding.

The benzene ring has three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the difluoromethoxy groups. The proton at position 6, being ortho to the carboxylic acid, is expected to be the most deshielded. The proton at position 5 will be influenced by the ortho difluoromethoxy group at C4 and the meta carboxylic acid group. The proton at position 3 is ortho to two electron-withdrawing groups (at C2 and C4) and would also be significantly downfield.

The most characteristic feature is the proton of each difluoromethoxy group (-OCHF₂). This proton is adjacent to two fluorine atoms, which will split its signal into a triplet due to spin-spin coupling (according to the n+1 rule, where n=2 for the two equivalent fluorine atoms). The chemical shift for such protons is typically found in the range of 6.5 to 7.5 ppm. rsc.org The integration of the proton signals would confirm the ratio of 1:1:1:1:1 for the five distinct protons (three aromatic, one methoxy (B1213986), and one carboxylic acid), assuming the two -OCHF₂ protons are chemically equivalent or have overlapping signals.

Table 3: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-COOH 10.0 - 13.0 Broad Singlet N/A
Aromatic H 7.0 - 8.2 Multiplet/Doublet of Doublets J(H,H) ≈ 2-9 Hz

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. For this compound, nine distinct carbon signals are expected: the carboxyl carbon, six aromatic carbons, and the two carbons of the difluoromethoxy groups (which may or may not be equivalent).

The carboxyl carbon (-COOH) is highly deshielded due to the two adjacent oxygen atoms and typically appears in the 165–175 ppm region. rsc.orgdocbrown.info The aromatic carbons attached to the electron-withdrawing difluoromethoxy groups (C2 and C4) will be shifted downfield compared to unsubstituted benzene, as will the carbon attached to the carboxylic acid (C1). The remaining aromatic carbons will appear in the typical aromatic region of 110-140 ppm. ucl.ac.ukdocbrown.info

A key diagnostic signal is the carbon of the difluoromethoxy group (-OCHF₂). This carbon is directly bonded to two fluorine atoms, causing its signal to be split into a triplet due to one-bond C-F coupling (¹JCF). This coupling is typically large, in the range of 200-300 Hz. rsc.org The chemical shift for this carbon is expected to be in the range of 115-125 ppm. rsc.org

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
-C OOH 165 - 175 Singlet
Aromatic C -O 150 - 160 Singlet or Triplet (small ²JCF)
Aromatic C -C=O 130 - 135 Singlet
Aromatic C -H 110 - 130 Singlet

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it is an excellent nucleus for NMR studies.

For this compound, two signals may be observed for the two difluoromethoxy groups, as they are in chemically non-equivalent positions (ortho and para to the carboxyl group). However, if their electronic environments are very similar, these signals might overlap. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard like CFCl₃. For difluoromethoxy groups on an aromatic ring, chemical shifts are often found in the range of -80 to -95 ppm. rsc.org

Each signal from the equivalent pair of fluorine atoms in a -OCHF₂ group will be split into a doublet by the single adjacent proton (¹JHF). The magnitude of this coupling constant is typically large, around 55-75 Hz, consistent with the triplet observed in the ¹H NMR spectrum. rsc.org This technique is definitive for confirming the presence and electronic environment of the fluorine-containing substituents.

Table 5: Expected ¹⁹F NMR Data for this compound

Fluorine Environment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C2 -OCHF -80 to -95 Doublet J(F,H) ≈ 55-75 Hz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For aromatic compounds like this compound, this method provides valuable insights into the electronic structure of the conjugated π-system. The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. The primary transitions observed for such molecules are typically π→π* and n→π* transitions. libretexts.org

The core chromophore in this compound is the substituted benzene ring. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net For instance, benzoic acid generally displays a primary absorption band (B-band) around 230 nm and a weaker, secondary band (C-band) near 280 nm. researchgate.netsielc.com The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. cdnsciencepub.com

The electronic properties of the substituents—the carboxyl group (-COOH) and the two difluoromethoxy groups (-OCHF₂)—play a crucial role in modulating the electronic transitions of the benzene ring. The difluoromethoxy group is characterized as a moderately electron-withdrawing substituent. nuph.edu.ua Such groups influence the electron density of the aromatic ring through inductive and resonance effects, thereby altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com This alteration directly impacts the wavelength of maximum absorption (λmax).

Detailed experimental and computational studies on structurally similar compounds, such as 2,4-difluorobenzoic acid, offer a framework for understanding the electronic transitions of this compound. In a study involving 2,4-difluorobenzoic acid dissolved in ethanol, UV absorption spectra were recorded and analyzed with the aid of time-dependent density functional theory (TD-DFT) calculations. nih.gov The analysis identified two main absorption bands, which were assigned to π→π* electronic transitions. nih.gov The calculated HOMO and LUMO energies for these related compounds indicate that charge transfer occurs within the molecule. nih.gov

Given the structural similarities, the electronic transitions for this compound are expected to be analogous to those of 2,4-difluorobenzoic acid, with expected shifts in absorption maxima due to the electronic differences between a fluoro- and a difluoromethoxy- substituent.

The table below presents the experimental and theoretical UV-Vis spectral data for the related compound, 2,4-difluorobenzoic acid, which helps in elucidating the probable electronic transitions for this compound. nih.gov

Table 1: UV-Vis Spectral Data for 2,4-difluorobenzoic Acid in Ethanol

ParameterExperimental ValueTheoretical (TD-DFT) ValueAssignment
λmax 1 (nm)209211.85π→π
λmax 2 (nm)286275.98π→π

Data sourced from a study on the spectroscopic characterization of 2,4-difluorobenzoic acid. nih.gov

Computational Chemistry and Theoretical Investigations of 2,4 Bis Difluoromethoxy Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical study of 2,4-bis(difluoromethoxy)benzoic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. DFT, particularly with functionals like B3LYP, and ab initio methods like Hartree-Fock (HF), are commonly employed to investigate substituted benzoic acids. nih.govresearchgate.net These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic properties.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

The conformational landscape is shaped by the rotation around several key single bonds: the C(ring)–COOH bond, the C(ring)–O bonds, and the O–CF2H bonds. The orientation of the carboxylic acid group relative to the benzene (B151609) ring is a critical factor. Like many benzoic acid derivatives, it is expected to exist primarily in a planar or near-planar conformation to maximize conjugation between the carboxyl group and the aromatic ring. researchgate.net However, the presence of the ortho-difluoromethoxy group introduces steric hindrance, which can force the carboxylic acid group out of the plane of the ring. researchgate.netmdpi.com

Computational studies on ortho-substituted benzoic acids show that intramolecular interactions, such as hydrogen bonds between the carboxylic proton and the ortho substituent, can significantly influence conformational preference. researchgate.net In this case, an intramolecular hydrogen bond between the carboxylic acid's hydroxyl proton and an oxygen or fluorine atom of the ortho-difluoromethoxy group could stabilize certain conformers. The rotation of the two difluoromethoxy groups also contributes to the complexity of the potential energy surface.

ParameterPredicted Value RangeDescription
C-C (aromatic) Bond Length1.39 - 1.41 ÅTypical bond lengths for a substituted benzene ring.
C-C (carboxyl) Bond Length1.48 - 1.50 ÅSingle bond connecting the carboxylic acid to the ring.
C=O Bond Length1.21 - 1.24 ÅDouble bond in the carboxylic acid group.
C-O (carboxyl) Bond Length1.34 - 1.37 ÅSingle bond in the carboxylic acid group.
C(ring)-O (ether) Bond Length1.36 - 1.39 ÅBond connecting the difluoromethoxy group to the ring.
C-F Bond Length1.35 - 1.38 ÅCarbon-fluorine bonds in the difluoromethoxy groups.
C-C-C (aromatic) Bond Angle~120°Angles within the benzene ring, with minor deviations.
C(ring)-C-O (carboxyl) Angle118° - 122°Angle defining the attachment of the carboxyl group.
O=C-O Dihedral Angle~0° or ~180°Defines the planarity of the carboxylic acid group.
C2-C1-C(O)-O Dihedral Angle0° - 40°Torsion angle indicating the rotation of the carboxyl group relative to the ring, influenced by steric hindrance from the ortho substituent. mdpi.com

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. niscpr.res.innih.gov Following geometry optimization, these calculations confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide a set of vibrational modes. Each mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. Potential Energy Distribution (PED) analysis helps to assign these calculated frequencies to specific functional groups within the molecule. nih.gov

For this compound, the vibrational spectrum would be characterized by modes associated with the carboxylic acid, the difluoromethoxy groups, and the substituted benzene ring.

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3500 - 3600 (monomer), ~3000 (dimer) nih.gov
C=O stretch1750 - 1780
C-O stretch / O-H bend1200 - 1450
DifluoromethoxyC-H stretch2900 - 3000
C-F symmetric/asymmetric stretch1000 - 1200
C-O-C stretch1150 - 1250
Aromatic RingC-H stretch3000 - 3100
C=C ring stretch1400 - 1600
C-H out-of-plane bend750 - 900

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor for better comparison. ucl.ac.uk The formation of hydrogen-bonded dimers, common for carboxylic acids in the solid state, would cause a significant red shift (lowering of frequency) and broadening of the O-H stretching band. nih.gov

Electronic structure analysis provides insight into the distribution of electrons within the molecule, which is key to understanding its reactivity. libretexts.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. libretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A small gap suggests the molecule is more reactive. niscpr.res.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the substituents. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. The presence of two strongly electron-withdrawing difluoromethoxy groups would lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid.

Electrostatic Potential (ESP): The ESP map is a visual representation of the charge distribution in a molecule. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. The ESP map is useful for predicting sites of electrophilic and nucleophilic attack. In this compound, the most negative potential would be located around the carbonyl oxygen of the carboxylic acid, making it a prime site for protonation or attack by electrophiles. The most positive potential would be on the acidic hydrogen of the carboxyl group, confirming its role as a proton donor. The aromatic ring itself would be relatively electron-poor due to the withdrawing effects of the substituents.

PropertyPredicted CharacteristicImplication for Reactivity
HOMO Energy LowReduced nucleophilicity; less susceptible to electrophilic attack.
LUMO Energy LowIncreased electrophilicity; more susceptible to nucleophilic attack.
HOMO-LUMO Gap Moderate to LargeHigh kinetic stability.
HOMO Distribution Aromatic ring, oxygen atomsRing acts as the primary electron donor in reactions.
LUMO Distribution Carboxylic acid group, aromatic ringRing and carboxyl carbon are potential sites for nucleophilic attack.
Electrostatic Potential Negative region on carbonyl oxygen; positive region on acidic hydrogen.Predicts sites for hydrogen bonding, electrophilic, and nucleophilic interactions.

The reactivity of the benzene ring and the acidity of the carboxyl group are heavily influenced by the electronic effects of the difluoromethoxy substituents. These effects can be separated into inductive and resonance components.

Inductive Effect (-I): The two highly electronegative fluorine atoms in the -OCF₂H group cause a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bonds. libretexts.org Both the ortho and para substituents exert a strong -I effect, decreasing the electron density of the aromatic ring and stabilizing the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. nih.govyoutube.com

Resonance Effect (+R): The oxygen atom of the difluoromethoxy group has lone pairs of electrons that can be donated to the aromatic ring through the pi system. This is an electron-donating resonance effect. However, the strong electron-withdrawing pull of the attached fluorine atoms reduces the ability of the oxygen to donate its lone pairs, making the +R effect of the -OCF₂H group significantly weaker than that of a methoxy (B1213986) (-OCH₃) group.

The net electronic effect of the difluoromethoxy group is dominated by its strong -I effect, making it a net electron-withdrawing and ring-deactivating group. libretexts.org The presence of two such groups makes the aromatic ring significantly electron-deficient. This deactivation reduces the ring's susceptibility to electrophilic aromatic substitution. Furthermore, the strong inductive effect increases the acidity of the carboxylic acid by stabilizing the negative charge of the conjugate base (benzoate). nih.gov

Mechanistic Studies of Chemical Reactions Involving Difluoromethoxy Aromatic Systems

While specific mechanistic studies on this compound are not widely available, computational studies on related difluoromethoxy aromatic systems provide valuable insights. For example, DFT calculations have been instrumental in elucidating the mechanisms of C-H difluoromethoxylation of arenes. rsc.orgrsc.org

These studies propose mechanisms involving radical intermediates. chemistryviews.org Computational modeling can map the entire reaction pathway, identifying key intermediates and transition states. For instance, in photoredox-catalyzed reactions, calculations can determine the energetics of single electron transfer (SET) processes, the formation of a difluoromethoxy radical (•OCF₂H), and its subsequent addition to an aromatic ring. rsc.orgrsc.org The calculations help to understand the stability of the resulting cyclohexadienyl radical intermediates and the subsequent steps of oxidation and deprotonation that lead to the final product. Such studies highlight how computational chemistry can rationalize experimental outcomes and guide the development of new synthetic methods for this class of compounds. chemistryviews.orgdntb.gov.ua

Theoretical Predictions of Reactivity and Selectivity in Novel Transformations

The computational data gathered for this compound allows for theoretical predictions of its reactivity in novel chemical transformations.

Reactivity towards Electrophiles: Due to the strong deactivating nature of the two difluoromethoxy groups and the carboxylic acid, the aromatic ring is highly electron-deficient. Therefore, it will be very unreactive towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions).

Reactivity towards Nucleophiles: The electron-poor nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SₙAr). Computational modeling could predict the activation barriers for the addition of nucleophiles at different positions on the ring, helping to determine the feasibility and regioselectivity of such reactions. mdpi.com The positions ortho and para to the electron-withdrawing groups are typically the most activated towards nucleophilic attack.

Acidity and Reactions of the Carboxyl Group: As established, the pKa of the carboxylic acid is predicted to be significantly lower than that of benzoic acid. This enhanced acidity will affect its behavior in acid-base reactions. Standard transformations of the carboxylic acid group (e.g., esterification, amide formation) would be expected to proceed, and computational models could be used to study the mechanisms of these reactions.

Site Selectivity: ESP maps and frontier orbital analysis can predict the most likely sites for chemical attack. For example, in a reaction with a strong nucleophile, the LUMO distribution would suggest the most electrophilic carbon atoms on the ring, while the ESP would highlight the most electron-poor regions, providing a guide for predicting regioselectivity.

By integrating these computational approaches, a comprehensive theoretical model of the reactivity of this compound can be constructed, enabling the rational design of new synthetic routes and applications.

Advanced Applications of 2,4 Bis Difluoromethoxy Benzoic Acid in Complex Organic Synthesis

Utilization as a Versatile Fluorinated Building Block for Diverse Molecular Architectures

2,4-bis(difluoromethoxy)benzoic acid serves as an exemplary fluorinated building block, providing chemists with a scaffold that combines several desirable features for the construction of diverse and complex molecular structures. The difluoromethoxy groups confer unique stereoelectronic properties and can improve the pharmacokinetic profile of a target molecule. The true synthetic versatility of the compound, however, lies in the reactivity of its carboxylic acid functional group.

This "handle" allows the 2,4-bis(difluoromethoxy)phenyl moiety to be readily incorporated into a wide array of molecular frameworks. As a benzoic acid derivative, it can undergo a range of well-established chemical transformations. nih.gov These reactions enable its conjugation to other molecular fragments, including aliphatic chains, other aromatic and heterocyclic rings, and complex natural product scaffolds. The result is the creation of novel chemical entities where the specific properties of the bis(difluoromethoxy)phenyl group can be leveraged to modulate biological activity or material properties. Research into difluoromethoxy-substituted steroid derivatives, for instance, has shown that this moiety can lead to potent anti-proliferative agents and enzyme inhibitors. nih.gov

Precursor for the Synthesis of Advanced Aromatic and Heterocyclic Systems

The chemical reactivity of the carboxylic acid group makes this compound an excellent precursor for a variety of more complex aromatic and heterocyclic systems. The most direct application involves its use in amide bond formation. Amide coupling is one of the most frequently used reactions in medicinal chemistry, and this benzoic acid is an ideal substrate for such transformations. sci-hub.se

By activating the carboxylic acid, it can be coupled with a vast library of primary and secondary amines, including those on other aromatic or heterocyclic rings, to generate a diverse set of amides. These amides are not only stable final products but can also serve as intermediates for the construction of nitrogen-containing heterocycles.

Furthermore, the conversion of the benzoic acid to a more reactive derivative, such as an acyl chloride, opens up additional synthetic pathways. For instance, 2,4-bis(difluoromethoxy)benzoyl chloride can be used in Friedel-Crafts acylation reactions to attach the benzoyl group to other electron-rich aromatic or heterocyclic rings, forming a ketone linkage and creating complex bi-aryl or heteroaryl ketone systems. google.comresearchgate.net These ketones are themselves versatile intermediates for further synthetic manipulations.

The table below summarizes the key transformations that position this compound as a precursor for advanced molecular systems.

TransformationReagent(s)Product TypeSignificance
Amide CouplingAmine (R-NH₂), Coupling agents (e.g., EDC, HATU)AmideDirect incorporation into peptides, bioactive amides, and precursors for N-heterocycles. nih.govresearchgate.net
EsterificationAlcohol (R-OH), Acid catalyst or coupling agentsEsterCreation of ester-containing molecules and prodrugs.
Acyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acyl ChlorideGeneration of a highly reactive intermediate for subsequent reactions. google.com
Friedel-Crafts Acylation(As acyl chloride) Arene/Heterocycle, Lewis Acid (e.g., AlCl₃)Aryl/Heteroaryl KetoneForms a C-C bond, linking the moiety to other aromatic systems. google.com

Strategies for Integrating the Bis(difluoromethoxy)phenyl Moiety into Complex Molecular Frameworks

The integration of the 2,4-bis(difluoromethoxy)phenyl moiety into larger, more complex molecules relies on robust and predictable chemical reactions centered on the carboxylic acid group. The primary strategies include:

Amide Bond Formation: This is the most common and versatile strategy. The process typically involves a two-step sequence, which can often be performed in a single pot. First, the carboxylic acid is activated with a coupling reagent. A wide variety of such reagents exist, including carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/phosphonium salts like HATU or PyBOP. rsc.orgluxembourg-bio.com This activation step forms a highly reactive intermediate (e.g., an O-acylisourea or an active ester). Second, an amine is added, which displaces the activating group to form a stable amide bond. This method is highly efficient and tolerates a broad range of functional groups, making it ideal for the late-stage introduction of the bis(difluoromethoxy)phenyl moiety into a complex synthesis. researchgate.net

Conversion to Acyl Halides: For reactions requiring a more electrophilic partner, such as in Friedel-Crafts acylation, the benzoic acid is first converted to its corresponding acyl chloride or fluoride. Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride effectively produces 2,4-bis(difluoromethoxy)benzoyl chloride. researchgate.netgoogle.com This acyl chloride can then be reacted with an electron-rich aromatic compound in the presence of a Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃) to forge a new carbon-carbon bond, directly attaching the benzoyl moiety to another aromatic system. This strategy is fundamental for building complex bi-aryl architectures.

Ester Formation: While similar to amide coupling, the formation of esters via reaction with alcohols provides another avenue for integration. This can be achieved through classic Fischer esterification under acidic conditions or, more commonly for complex substrates, by using the same coupling agents employed for amide synthesis but with an alcohol as the nucleophile.

These core strategies provide a reliable toolkit for chemists to incorporate the unique 2,4-bis(difluoromethoxy)phenyl unit into a wide range of molecular designs, enabling the exploration of its effects in pharmaceuticals, agrochemicals, and materials science.

Q & A

Q. What are the recommended synthetic routes for 2,4-bis(difluoromethoxy)benzoic acid?

  • Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, chlorination of benzoic acid derivatives followed by difluoromethoxy group introduction via nucleophilic substitution. A similar compound, 4-Chloro-2-(difluoromethoxy)benzoic acid, is synthesized by reacting 4-chloro-2-hydroxybenzoic acid with difluoromethylating agents (e.g., ClCF₂H) under basic conditions . Optimizing reaction temperature (80–100°C) and solvent polarity (e.g., DMF) enhances yield. Purity is verified via HPLC (>95%) and melting point analysis .

Q. How is this compound structurally characterized?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • FT-IR : Identify carboxylic acid (-COOH, ~1700 cm⁻¹) and difluoromethoxy (C-O-CF₂, 1100–1200 cm⁻¹) groups .
  • NMR : ¹⁹F NMR confirms difluoromethoxy substitution (δ -50 to -60 ppm for CF₂). ¹H NMR reveals aromatic proton splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 282.03 for C₉H₆F₄O₅) .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The compound is a key intermediate in herbicides like primisulfuron, which inhibits acetolactate synthase (ALS) in weeds. Studies show herbicidal activity at 10–100 ppm concentrations in in vitro enzyme assays . Its difluoromethoxy group enhances lipophilicity, improving membrane permeability in plant cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer : By-product formation (e.g., over-halogenation) is mitigated by:
  • Stepwise Halogenation : Sequential addition of Cl₂ or Br₂ at controlled temperatures (0–5°C) .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve difluoromethoxy group incorporation .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted intermediates .

Q. How do structural modifications influence the herbicidal activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Substitution Position : 2,4-Disubstitution maximizes ALS inhibition compared to mono-substituted analogs .
  • Electron-Withdrawing Groups : Nitro or cyano groups at the 5-position enhance potency by 2–3× .
  • Bioisosteres : Replacing the carboxylic acid with a tetrazole ring maintains activity while improving metabolic stability .

Q. What analytical strategies resolve discrepancies in reported biological activity data?

  • Methodological Answer : Discrepancies arise from variability in:
  • Assay Conditions : Standardize pH (6.5–7.5) and temperature (25°C) for enzyme assays .
  • Solubility : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution without cytotoxicity .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .

Q. How can computational methods predict the reactivity of this compound in complex matrices?

  • Methodological Answer :
  • DFT Calculations : Simulate electrophilic aromatic substitution (EAS) to identify reactive sites (e.g., para to -COOH) .
  • Molecular Docking : Predict binding modes with ALS enzyme (PDB: 1NVS) using AutoDock Vina .
  • QSPR Models : Correlate Hammett σ values of substituents with herbicidal activity (R² >0.85) .

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